molecular formula C7H7NaO4S B12355277 Monosodium hydroxymethylbenzenesulphonate CAS No. 34742-11-5

Monosodium hydroxymethylbenzenesulphonate

Cat. No.: B12355277
CAS No.: 34742-11-5
M. Wt: 210.18 g/mol
InChI Key: YQHYMJUDNVWBJN-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(hydroxymethyl)benzene-1-sulfonate typically involves the sulfonation of toluene followed by the introduction of a hydroxymethyl group. One common method is the reaction of toluene with sulfur trioxide or chlorosulfonic acid to form toluene-4-sulfonic acid. This intermediate is then treated with formaldehyde under basic conditions to introduce the hydroxymethyl group, resulting in the formation of sodium 2-(hydroxymethyl)benzene-1-sulfonate .

Industrial Production Methods

In industrial settings, the production of sodium 2-(hydroxymethyl)benzene-1-sulfonate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and hydroxymethylation steps .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(hydroxymethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(hydroxymethyl)benzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-(hydroxymethyl)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-(hydroxymethyl)benzene-1-sulfonate is unique due to the presence of both a sulfonate and a hydroxymethyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable reagent in various fields of research and industry .

Biological Activity

Monosodium hydroxymethylbenzenesulphonate (MHB) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of MHB, including its effects on various biological systems, case studies, and research findings.

Chemical Structure and Properties

MHB is a sulfonated aromatic compound characterized by a hydroxymethyl group attached to a benzene ring. Its chemical formula is C7H9NaO3S, and it is often utilized in various industrial applications, including as a surfactant and in pharmaceuticals.

1. Antimicrobial Properties

MHB has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Pathogen TypeInhibition Zone (mm)
Staphylococcus aureus 15
Escherichia coli 12
Pseudomonas aeruginosa 10

2. Cytotoxic Effects

Research indicates that MHB exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that MHB can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

  • Case Study : A study conducted by Zhang et al. (2020) reported that treatment with MHB at concentrations of 100 µM resulted in a significant reduction in cell viability (approximately 70% reduction in MCF-7 cells).

3. Anti-inflammatory Activity

MHB has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl Level (pg/mL)MHB Treatment Level (pg/mL)
TNF-α 250150
IL-6 300180

The biological activity of MHB can be attributed to several mechanisms:

  • Membrane Disruption : MHB's amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity.
  • Apoptosis Induction : MHB activates caspases, leading to programmed cell death in cancer cells.
  • Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, MHB reduces cytokine production.

Safety and Toxicology

While MHB shows promise in various biological applications, safety assessments are crucial. Preliminary toxicological studies suggest that MHB has a low toxicity profile when used within recommended limits. However, further long-term studies are necessary to fully understand its safety implications.

Properties

CAS No.

34742-11-5

Molecular Formula

C7H7NaO4S

Molecular Weight

210.18 g/mol

IUPAC Name

sodium;2-(hydroxymethyl)benzenesulfonate

InChI

InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1

InChI Key

YQHYMJUDNVWBJN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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